6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound combining pyrrole and pyridine rings, with a trifluoromethyl (-CF₃) substituent at position 6 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₉H₅F₃N₂O₂ (molecular weight: 236.15 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug discovery .
Key physicochemical properties (extrapolated from unsubstituted analogs and structural analogs):
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-1-6-4(2-14-7)5(3-13-6)8(15)16/h1-3,13H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTXNTQRADAIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolopyridine core.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into biological processes and pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in the context of targeting specific receptors or enzymes.
Industry: In the materials industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to receptors or enzymes, thereby modulating biological activity. The specific pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Halogens
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
- Structure : Bromine substituent at position 5.
- Molecular Formula : C₈H₅BrN₂O₂ (241.04 g/mol ) .
- Properties :
- Applications : Intermediate in synthesizing kinase inhibitors .
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid
- CAS : 1000341-67-2 .
- Properties :
- Chlorine substituent offers moderate electron-withdrawing effects.
- Lower molecular weight (198.59 g/mol) compared to bromo/CF₃ analogs.
- Safety : Requires careful handling due to halogen-related toxicity .
Ring System Variations
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid
- Structure : Imidazo[1,5-a]pyridine core instead of pyrrolo[3,2-c]pyridine.
- Properties :
- Applications : Used in targeting enzymes with distinct binding pockets .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Simplified Pyridine Derivatives
6-(Trifluoromethyl)nicotinic Acid
- Structure : Pyridine-3-carboxylic acid with -CF₃ at position 6.
- Molecular Formula: C₇H₄F₃NO₂ (199.11 g/mol) .
- Properties :
- Lacks fused pyrrole ring, reducing complexity and bioavailability.
- Higher water solubility compared to bicyclic analogs.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Anti-Proliferative Activity
The pyrazolo-pyridinone derivative FMPPP (6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) demonstrates anti-proliferative effects in prostate cancer via mTOR/p70S6K inhibition .
Biological Activity
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H5F3N2O2
- Molecular Weight : 220.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity to biological macromolecules such as enzymes and receptors.
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values were reported between 3.12 μg/mL and 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Research has indicated that derivatives of pyrrolo[3,2-c]pyridine scaffolds can inhibit specific kinases involved in cancer progression. For instance, compounds based on this scaffold have shown selective inhibition of MPS1 kinase, leading to reduced tumor growth in xenograft models .
- Neuroprotective Effects : Some studies suggest that the compound may also exhibit neuroprotective effects by modulating neurotransmitter systems, although further research is needed to elucidate these pathways.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrrolo derivatives, including this compound. The results showed that the compound had a significant effect on inhibiting bacterial growth with MIC values comparable to established antibiotics .
Case Study 2: Cancer Inhibition
In a research project focused on MPS1 inhibitors, a derivative of the pyrrolo scaffold was optimized for oral bioavailability and demonstrated effective inhibition in vitro and in vivo models. This highlights the potential application of this compound in cancer therapeutics .
Data Table: Biological Activity Summary
Q & A
Q. What strategies validate target engagement in cellular models?
- Approach : CRISPR knockouts of autophagy genes (e.g., ATG5) or mTOR inhibitors (rapamycin) as positive controls. Western blotting for phospho-p70S6K (Thr389) confirms pathway inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
